molecular formula C11H16F3N3OS B5293333 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine

4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine

Cat. No. B5293333
M. Wt: 295.33 g/mol
InChI Key: BQHWZEMQPBOOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine, also known as A-967079, is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, capsaicin, and acid. TRPV1 is involved in a variety of physiological processes, including pain sensation, inflammation, and thermoregulation. A-967079 has been widely used as a research tool to investigate the role of TRPV1 in these processes.

Mechanism of Action

4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine acts as a competitive antagonist of TRPV1. It binds to the channel and prevents the binding of agonists, such as capsaicin or heat, which would normally activate the channel. By blocking TRPV1-mediated responses, 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine can reduce pain sensation and inflammation.
Biochemical and physiological effects:
4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine has been shown to be effective in reducing pain sensation and inflammation in a variety of in vitro and in vivo models. It has also been shown to be effective in reducing itch sensation and improving bladder function. 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine has a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine in lab experiments is its high potency and selectivity for TRPV1. This allows for precise modulation of TRPV1-mediated responses without affecting other channels or receptors. However, one limitation of using 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.

Future Directions

There are many potential future directions for research involving 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine. One area of interest is the role of TRPV1 in chronic pain conditions, such as neuropathic pain or arthritis. Another area of interest is the development of more potent and selective TRPV1 antagonists for use as therapeutic agents. Additionally, the use of 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine in combination with other drugs or therapies could lead to improved outcomes in a variety of conditions.

Synthesis Methods

4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine can be synthesized using a multi-step process starting from 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid. The key step in the synthesis is the formation of the morpholine ring by reaction with 2-(trifluoromethyl)oxirane. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine has been used extensively in scientific research to investigate the role of TRPV1 in pain sensation, inflammation, and thermoregulation. It has been shown to be effective in blocking TRPV1-mediated responses in a variety of in vitro and in vivo models. 4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine has also been used to investigate the role of TRPV1 in other physiological processes, such as itch sensation and bladder function.

properties

IUPAC Name

4-[(4-propan-2-ylthiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3OS/c1-7(2)10-8(19-16-15-10)5-17-3-4-18-9(6-17)11(12,13)14/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWZEMQPBOOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Isopropyl-1,2,3-thiadiazol-5-YL)methyl]-2-(trifluoromethyl)morpholine

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